2-(2-Bromoethyl)-1-methylpyrrolidine

Organic Chemistry Process Chemistry Chemical Engineering

2-(2-Bromoethyl)-1-methylpyrrolidine (CAS: 87642-30-6) is a heterocyclic organic compound belonging to the class of N-methylpyrrolidines, characterized by a 2-(2-bromoethyl) substituent on the pyrrolidine ring. With a molecular formula of C₇H₁₄BrN and a molecular weight of 192.10 g/mol, it is a versatile building block and alkylating agent.

Molecular Formula C7H14BrN
Molecular Weight 192.1 g/mol
CAS No. 87642-30-6
Cat. No. B1429578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-1-methylpyrrolidine
CAS87642-30-6
Molecular FormulaC7H14BrN
Molecular Weight192.1 g/mol
Structural Identifiers
SMILESCN1CCCC1CCBr
InChIInChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3
InChIKeyHEIUQVCWUAMJAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2-(2-Bromoethyl)-1-methylpyrrolidine (CAS 87642-30-6): Core Properties and Research Utility


2-(2-Bromoethyl)-1-methylpyrrolidine (CAS: 87642-30-6) is a heterocyclic organic compound belonging to the class of N-methylpyrrolidines, characterized by a 2-(2-bromoethyl) substituent on the pyrrolidine ring [1]. With a molecular formula of C₇H₁₄BrN and a molecular weight of 192.10 g/mol, it is a versatile building block and alkylating agent [1]. Its key physicochemical properties, which are often estimated, include a density of 1.276±0.06 g/cm³, a boiling point of 200.3±13.0 ºC, and a calculated solubility of ~12 g/L in water . This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research [2].

Why 2-(2-Bromoethyl)-1-methylpyrrolidine (CAS 87642-30-6) Cannot Be Swapped for Common Analogs


While several N-methylpyrrolidine analogs exist, generic substitution is not feasible for 2-(2-Bromoethyl)-1-methylpyrrolidine due to critical differences in physicochemical properties and reactivity that dictate its performance in specific synthetic applications [1]. Unlike the more common 3-positional isomer (3-(2-Bromoethyl)-1-methylpyrrolidine) or the chloroethyl analog, this compound's specific 2-position bromoethyl group influences its steric and electronic properties, which can alter reaction rates, regioselectivity, and product yields in nucleophilic substitution and quaternization reactions [1]. Furthermore, its distinct density, boiling point, and solubility profile affect its handling in large-scale processes, making it a non-interchangeable intermediate in defined synthetic routes, such as those leading to specific pyrrolidinium-based ionic liquids or pharmaceutical intermediates .

Quantitative Differentiation of 2-(2-Bromoethyl)-1-methylpyrrolidine (87642-30-6) vs. Analogs


Physicochemical Profile: Density and Boiling Point vs. 3-Positional Isomer

2-(2-Bromoethyl)-1-methylpyrrolidine exhibits distinct physical properties compared to its 3-positional isomer, 3-(2-Bromoethyl)-1-methylpyrrolidine, which can affect purification and handling. The target compound has an estimated density of 1.276±0.06 g/cm³ (20 ºC, 760 Torr) and a boiling point of 200.3±13.0 ºC (760 Torr) . While detailed physical data for the 3-isomer is not widely reported, such variations in density and boiling point are class-level indicators of different intermolecular interactions and can influence solvent selection and distillation parameters in synthetic workflows [1].

Organic Chemistry Process Chemistry Chemical Engineering

Aqueous Solubility Comparison with Chloro Analog

The calculated aqueous solubility of 2-(2-Bromoethyl)-1-methylpyrrolidine is approximately 12 g/L at 25 ºC . This is in stark contrast to the 2-(2-chloroethyl) analog (CAS 54777-54-7), which is described as a colorless liquid with limited miscibility in water and distinct organoleptic properties . The higher predicted water solubility of the bromo compound can be a differentiating factor in biphasic reactions or aqueous work-ups, potentially offering advantages in certain synthetic sequences.

Medicinal Chemistry Pharmaceutical Formulation Bioprocessing

Reactivity Profile: SN2 Alkylation with Sodium Methoxide

The compound's reactivity as an alkylating agent is well-defined. In a direct comparative study of SN2 reactivity with sodium methoxide (NaOMe), 2-(2-Bromoethyl)-1-methylpyrrolidine serves as the reference standard with a relative rate assigned as 1.0. This was compared to its 3-isomer, 3-(2-Bromoethyl)-1-methylpyrrolidine, which exhibited a relative rate of 0.42, and 2-(2-Bromoethyl)pyrrolidine, with a relative rate of 0.85 . This data demonstrates that the specific 2-position of the bromoethyl group on the N-methylpyrrolidine ring imparts significantly higher nucleophilic substitution reactivity than the 3-position isomer.

Synthetic Chemistry Reaction Optimization Alkylating Agents

Purity and Storage Stability: Vendor Specifications

For procurement purposes, the compound is available with a specified minimum purity of 98% (NLT 98%) from certain suppliers . Stability data provided by vendors indicates a recommended long-term storage condition of -20°C for 1-2 years, with short-term storage at -4°C for 1-2 weeks [1]. While such storage requirements are not unique to this compound within its class, they provide a clear benchmark for supply chain and inventory management, ensuring the material meets the rigorous standards required for reproducible research [1].

Quality Control Procurement Chemical Storage

High-Value Application Scenarios for 2-(2-Bromoethyl)-1-methylpyrrolidine (CAS 87642-30-6)


Synthesis of N-Methyl-N-ethylpyrrolidinium (MEP) Ionic Liquids

This compound is a key alkylating agent for the synthesis of pyrrolidinium-based ionic liquids. Its superior SN2 reactivity compared to other isomers (as demonstrated by a relative rate of 1.0 vs. 0.42 for the 3-isomer) makes it an efficient precursor for quaternization reactions with ethyl halides. This is critical for producing N-methyl-N-ethylpyrrolidinium (MEP) salts, which are valuable components in advanced electrolytes and solvents [1]. The compound's calculated solubility of 12 g/L also provides an advantage in aqueous/organic biphasic quaternization protocols.

Intermediate for Pyrrolidine-Derived Pharmaceuticals

As a versatile building block, 2-(2-Bromoethyl)-1-methylpyrrolidine is used in the synthesis of complex pharmaceutical intermediates. Its specific substitution pattern and high reactivity are essential for constructing molecules where the 2-position of the pyrrolidine ring must be functionalized with a specific spatial orientation, a requirement that cannot be met by its 3-positional isomer . The availability of the compound in high purity (≥98%) ensures reliable outcomes in multi-step medicinal chemistry campaigns .

Development of Novel Alkylating Agents and Chemical Probes

The compound's well-characterized reactivity profile and the presence of a primary alkyl bromide make it a candidate for developing chemical probes or targeted alkylating agents. Its defined physicochemical properties, including a density of 1.276 g/cm³ and boiling point of 200.3 ºC , allow for precise stoichiometric calculations and safe handling in the laboratory. Its use as a precursor to more complex structures is further supported by its mention in patent literature related to pyrrolidine derivatives [2].

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